2-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
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Overview
Description
2-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide is a chemical compound that has gained attention in scientific research for its potential pharmacological applications. The chemical structure of this compound includes a benzamide group, a pyridine ring, and a pyrazine ring, which provides a unique set of properties that can be used in various biomedical applications.
Mechanism of Action
Target of Action
The primary target of 2-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide is Mycobacterium tuberculosis H37Ra . This compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed and synthesized for their anti-tubercular activity .
Mode of Action
It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Biochemical Pathways
It is known that the compound has significant anti-tubercular activity , suggesting it may affect pathways related to the survival and replication of Mycobacterium tuberculosis.
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Moreover, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells .
Action Environment
It is known that the compound was formed in toluene via c–c bond cleavage promoted by i2 and tbhp, and the reaction conditions were mild and metal-free .
Advantages and Limitations for Lab Experiments
The advantages of using 2-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide in lab experiments include its unique chemical structure, which provides a diverse range of properties that can be used in various biomedical applications. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for research related to 2-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide. These include further studies on its mechanism of action, potential side effects, and optimization of its pharmacological properties. Additionally, this compound could be used in combination with other drugs to enhance its efficacy and reduce potential side effects. Finally, this compound could be used in the development of novel therapies for cancer, inflammation, and bacterial infections.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research for its potential pharmacological applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various biomedical applications.
Synthesis Methods
The synthesis of 2-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide involves a multi-step process that includes the reaction of 2-chloro-3-nitropyridine with 2-aminopyrazine to form 2-(3-nitrophenyl)pyrazin-3-amine. The next step involves the reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with 2-methoxybenzoyl chloride to form the final product.
Scientific Research Applications
The chemical compound 2-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide has been studied for its potential use in various biomedical applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been used in research related to cancer therapy, inflammation, and bacterial infections.
properties
IUPAC Name |
2-methoxy-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-16-7-3-2-6-14(16)18(23)22-12-15-17(21-10-9-20-15)13-5-4-8-19-11-13/h2-11H,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLUYQHJZXMAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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